molecular formula C17H13Cl2N3OS2 B11991135 2-(1,3-Benzothiazol-2-ylthio)N'-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide

2-(1,3-Benzothiazol-2-ylthio)N'-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide

Cat. No.: B11991135
M. Wt: 410.3 g/mol
InChI Key: SUAHVNAEQSUOHB-UFFVCSGVSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring, a dichlorophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylthio)acetic acid hydrazide with 2,4-dichlorobenzaldehyde. This reaction is usually carried out in an ethanol solvent with a catalytic amount of piperidine under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2-thienyl)ethylidene)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2-furyl)ethylidene)acetohydrazide

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)N’-(1-(2,4-dichlorophenyl)ethylidene)acetohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which can enhance its chemical reactivity and binding affinity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2N3OS2

Molecular Weight

410.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H13Cl2N3OS2/c1-10(12-7-6-11(18)8-13(12)19)21-22-16(23)9-24-17-20-14-4-2-3-5-15(14)25-17/h2-8H,9H2,1H3,(H,22,23)/b21-10+

InChI Key

SUAHVNAEQSUOHB-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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